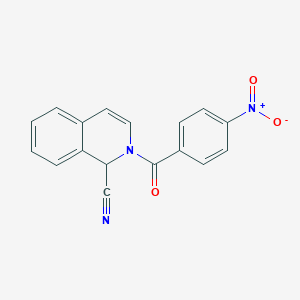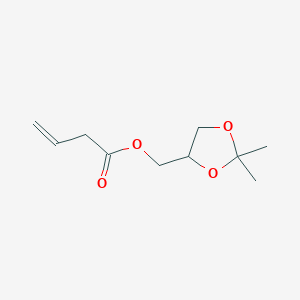
1-Ethyl-2-(2-phenylphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-(2-phenylphenyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an ethyl group and a biphenyl structure, which consists of two benzene rings connected by a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-(2-phenylphenyl)benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another approach involves the reaction of biphenyl with ethylmagnesium bromide (a Grignard reagent) followed by protonation to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-2-(2-phenylphenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Nitration: Nitro derivatives of this compound.
Oxidation: Ketones or carboxylic acids.
Reduction: Amines from nitro derivatives.
Applications De Recherche Scientifique
1-Ethyl-2-(2-phenylphenyl)benzene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1-ethyl-2-(2-phenylphenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s aromatic rings can undergo substitution reactions, where electrophiles replace hydrogen atoms on the benzene rings. This process is facilitated by the electron-donating ethyl group, which activates the aromatic ring towards electrophilic attack .
Comparaison Avec Des Composés Similaires
Biphenyl: Lacks the ethyl group but shares the biphenyl structure.
Ethylbenzene: Contains a single benzene ring with an ethyl group.
1,2-Diphenylethane: Similar structure but with an ethane linker instead of a single bond between benzene rings.
Propriétés
Numéro CAS |
65634-75-5 |
|---|---|
Formule moléculaire |
C20H18 |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
1-ethyl-2-(2-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-2-16-10-6-7-13-18(16)20-15-9-8-14-19(20)17-11-4-3-5-12-17/h3-15H,2H2,1H3 |
Clé InChI |
IFFBOBHSWKIUEE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


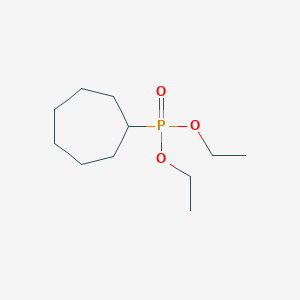

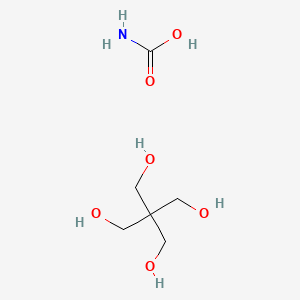
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate](/img/structure/B14490138.png)

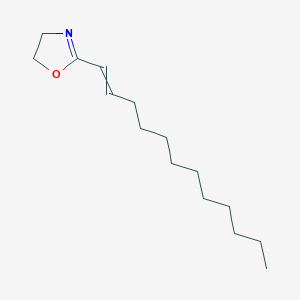
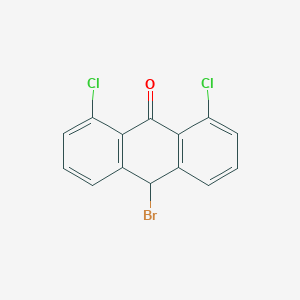
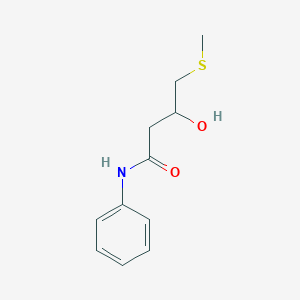
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
